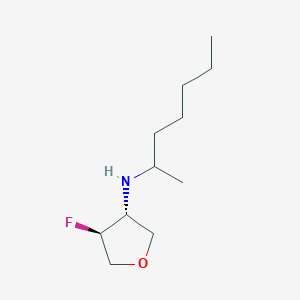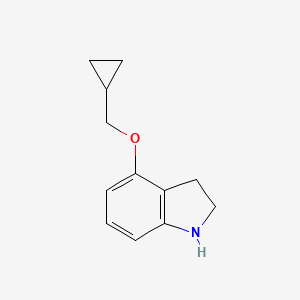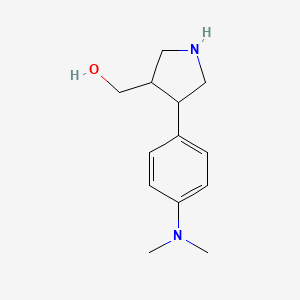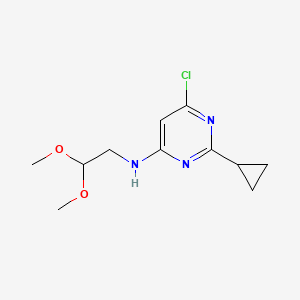
(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine is a chiral amine compound with a unique structure that includes a fluorine atom and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or halohydrins.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amine Formation: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo compounds or carboxylic acids.
Reduction: Formation of de-fluorinated or de-aminated products.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the oxolane ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-2-amine: Similar structure but with the fluorine atom at a different position.
(3R,4S)-4-chloro-N-(heptan-2-yl)oxolan-3-amine: Similar structure but with a chlorine atom instead of fluorine.
(3R,4S)-4-fluoro-N-(pentan-2-yl)oxolan-3-amine: Similar structure but with a shorter alkyl chain.
Uniqueness
(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine is unique due to the specific positioning of the fluorine atom and the oxolane ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug development and other applications.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-heptan-2-yloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-3-4-5-6-9(2)13-11-8-14-7-10(11)12/h9-11,13H,3-8H2,1-2H3/t9?,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCUZSDLLHAFP-FHZGLPGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)N[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531708.png)

![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)


